N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1-propan-2-ylpyrazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6(2)12-7(3)5-9(11-12)10-8(4)13/h5-6H,1-4H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVAKZJPEPQBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Reaction Synthesis (Industrial-Scale)
The most documented and industrially relevant preparation method involves a three-component reaction using:
- 3-methylpyrazole (starting pyrazole derivative)
- Formaldehyde (as a methylene source)
- Acetamide
- Temperature: 140 to 160 °C, preferably 140 to 150 °C
- Solvent: None (solvent-free conditions)
- Molar ratios: 3-methylpyrazole : formaldehyde : acetamide ranging from 0.7 : 0.9 : 1 to 1.5 : 2.0 : 1, with an optimal range around 0.7 : 0.8 : 1 to 0.9 : 1.4 : 1
- Reaction time: 3 to 10 hours, preferably about 5 hours
- Water is removed during the reaction to drive equilibrium towards product formation
- Purification: Removal of excess starting materials by vacuum distillation at 140-150 °C with vacuum gradually lowered to 20-3 mbar
- High yield (>90%)
- Good purity
- Reproducible isomer ratio of 3-methyl and 5-methyl pyrazole acetamide isomers (typically 63:37 to 73:27)
- Economically feasible and scalable for industrial production
This method is described in European Patent EP3231792A1 and represents a straightforward, efficient synthetic route for N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide and related isomers.
Modular Synthetic Approaches for Derivatives
In medicinal chemistry research, more complex synthetic routes have been developed to access substituted pyrazole acetamides and analogues with tailored biological activity.
One such approach involves:
- Cyclization of β-keto nitriles with hydrazine derivatives under reflux conditions (e.g., AcOH/EtOH solvent system)
- Subsequent functionalization steps including reaction with chloroacetyl chloride to introduce acetamide or related groups
- Use of ester intermediates and saponification for acid formation followed by condensation with aminopyrazoles
These methods allow:
- Introduction of diverse substituents on the pyrazole ring and amide moiety
- Fine-tuning of pharmacological properties such as metabolic stability and receptor activity
However, these routes are more complex and typically used in research rather than bulk synthesis.
Data Table Summarizing Key Preparation Parameters
Research Findings and Notes
- The three-component reaction method is favored for its simplicity, high yield, and minimal solvent use, making it environmentally and economically advantageous for large-scale production.
- The reaction proceeds via formation of a methylene bridge from formaldehyde linking the pyrazole nitrogen and acetamide, with concurrent water elimination driving the reaction forward.
- Vacuum distillation removes excess reactants and byproducts, enhancing purity and enabling control over isomer ratios.
- Alternative synthetic routes allow structural diversification but often at the cost of longer synthesis time and lower overall yield.
- Substitution on the pyrazole nitrogen (e.g., isopropyl group) and methylation at C5 are critical for biological activity and require precise synthetic control.
- Attempts to modify the amide group (e.g., carbamates, N-methyl amides) have shown reduced activity, indicating the importance of the acetamide moiety.
Chemical Reactions Analysis
Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines:
-
Acidic Hydrolysis : Prolonged heating with HCl (6M) converts the amide to acetic acid and the parent pyrazole amine.
-
Basic Hydrolysis : NaOH (2M) at 80°C produces sodium acetate and the pyrazole amine.
Substitution Reactions
The pyrazole ring and acetamide nitrogen participate in nucleophilic substitutions:
-
Pyrazole C-5 Modification : Electrophilic substitution at the C-5 position using bromine or nitrating agents (HNO₃/H₂SO₄) .
-
Amide Nitrogen Functionalization : Reaction with alkyl halides or sulfonating agents to form N-alkyl or N-sulfonyl derivatives .
Table 2: Substitution Reactions
| Reaction Type | Reagents | Products | Source |
|---|---|---|---|
| Bromination | Br₂, FeCl₃ | 5-Bromo-pyrazole derivative | |
| N-Alkylation | CH₃I, K₂CO₃ | N-Methylacetamide |
Oxidation and Reduction
-
Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the pyrazole ring, forming pyrazole N-oxide derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide to the corresponding amine .
Key Mechanistic Insights
Scientific Research Applications
Building Block for Heterocycles
N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide is primarily used as a precursor in the synthesis of various pyrazole-based pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance biological activity or tailor properties for specific applications.
Synthetic Methods
The compound is typically synthesized through the reaction of 1-isopropyl-5-methyl-1H-pyrazole with acetic anhydride in the presence of a base like pyridine. This method not only facilitates the formation of the acetamide group but also allows for further functionalization to create derivatives with enhanced properties.
Enzyme Inhibition
Recent studies have indicated that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways. The compound has shown promise in inhibiting specific enzymes involved in crucial biological processes, which could have implications for drug development.
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits significant anticancer activity. For instance, treatment of MCF7 breast cancer cells with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Anti-inflammatory Effects
A notable case study involved the administration of this compound in an animal model of arthritis. Results indicated a marked reduction in inflammation markers compared to control groups, suggesting its potential utility as an anti-inflammatory agent.
Neurological Disorders
This compound has been investigated for its role as a modulator of G protein-gated inwardly rectifying potassium channels (GIRK). These channels are critical in regulating neuronal excitability and neurotransmitter release, opening avenues for therapeutic applications in neurological disorders .
Case Studies Overview
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, including the synthesis of complex chemical entities that are important in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. It binds to enzymes and inhibits their activity, thereby affecting the metabolic pathways in which these enzymes are involved . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substitution pattern on the pyrazole ring significantly influences molecular properties. Key analogs include:
- Hydrogen Bonding : Unlike compound 14, which lacks an NH group due to N-methylation, the target compound retains hydrogen-bonding capacity via the acetamide NH, influencing solubility and crystal packing .
Comparison with Other Acetamide Derivatives
Benzothiazole-Based Acetamides
Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) exhibit distinct electronic profiles due to the electron-withdrawing trifluoromethyl group and aromatic systems. These compounds often demonstrate enhanced metabolic stability and target affinity compared to pyrazole acetamides, as seen in patent applications for therapeutic agents .
Complex Indazole-Pyridine Hybrids
Compound 167 (from ) incorporates a multi-heterocyclic scaffold with chloro, methylsulfonamido, and hydroxyethyl groups.
Hydrogen Bonding and Crystallographic Analysis
The acetamide moiety in N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide can participate in hydrogen bonding (NH as donor, CO as acceptor), influencing crystal packing and stability. Similar pyrazole acetamides (e.g., compound 13) form intermolecular NH···O bonds, creating chains or sheets in the solid state . Crystallographic studies of such compounds often employ SHELX software for structure refinement, though the target compound’s crystal structure remains unreported in the provided evidence .
Biological Activity
N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure:
- Molecular Formula: C₉H₁₅N₃O
- Molecular Weight: 165.24 g/mol
Synthesis:
The compound is typically synthesized through the reaction of 1-isopropyl-5-methyl-1H-pyrazole with acetic anhydride in the presence of a base such as pyridine. This method allows for efficient production and modification of the pyrazole ring, which is crucial for its biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
1. Anticancer Activity:
Research indicates that this compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cells. The growth inhibition concentrations (GI50) reported are as follows:
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These findings suggest that this compound could be developed into a potential anticancer drug .
2. Anti-inflammatory Properties:
The compound has been noted for its anti-inflammatory effects, which may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. This property makes it a candidate for further investigation in treating inflammatory diseases.
3. Antimicrobial Activity:
In vitro studies have shown that this compound possesses antimicrobial properties against several pathogens. Minimum inhibitory concentration (MIC) values indicate strong activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .
The mechanism of action of this compound primarily involves its interaction with various enzymes and receptors:
Enzyme Inhibition:
The compound acts as an enzyme inhibitor, affecting metabolic pathways critical to cancer cell survival and inflammation processes. It binds to specific targets, thereby modulating their activity and influencing downstream signaling pathways .
Potassium Channel Modulation:
Recent studies have highlighted the compound's potential as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play significant roles in neuronal excitability and neurotransmitter release . This interaction could open avenues for therapeutic applications in neurological disorders.
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives, including this compound:
Case Study 1: Anticancer Efficacy
A study involving the treatment of MCF7 cells with varying concentrations of this compound showed a dose-dependent decrease in cell viability, suggesting significant anticancer potential.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in reduced inflammation markers compared to control groups, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide, and how can reaction conditions be systematically optimized?
The synthesis typically involves N-acetylation of 3-amino-pyrazole derivatives. A general method includes reacting 5-substituted-3-amino-pyrazole (1.00 mmol) with acetyl chloride (1.5 equiv) in acetonitrile, using K₂CO₃ (3.5 equiv) as a base under reflux for 1–6 hours . Optimization may involve adjusting solvent polarity (e.g., DMF for enhanced solubility), temperature gradients, or catalytic systems (e.g., EDCI/HOBt coupling reagents for amide bond formation) . Post-reaction work-up (e.g., aqueous extraction, recrystallization) is critical for purity.
Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed to predict supramolecular assembly?
Graph set analysis, as described by Bernstein et al., is a systematic approach to categorize hydrogen bonds (e.g., D, R, or C motifs) based on donor-acceptor geometry . Using single-crystal X-ray diffraction data refined via SHELXL , researchers can map intermolecular interactions. For example, the acetamide moiety may form N–H···O hydrogen bonds, while pyrazole rings participate in C–H···π interactions, influencing crystal packing and stability.
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data (e.g., NMR or IR) be resolved for this compound?
Contradictions often arise from solvent effects, tautomerism, or dynamic processes. To address this:
- Perform variable-temperature NMR to identify conformational equilibria.
- Compare DFT-calculated spectra (using Gaussian or ORCA) with experimental data, adjusting for solvent models (e.g., PCM for acetonitrile).
- Use 2D NMR (e.g., HSQC, HMBC) to verify spin-spin coupling networks .
Q. What strategies are effective in designing derivatives of this compound for targeted biological activity (e.g., enzyme inhibition)?
Rational design involves:
- Scaffold modification : Introducing electron-withdrawing groups (e.g., nitro, cyano) at the pyrazole C-4 position to enhance binding affinity .
- Molecular docking : Using AutoDock Vina or Schrödinger Suite to predict interactions with active sites (e.g., COX-2 or kinase targets).
- Bioassay validation : Conduct dose-response curves (IC₅₀ determination) via MTT assays or fluorescence-based enzymatic assays .
Q. How can high-resolution X-ray crystallography refine structural ambiguities in polymorphic forms of this compound?
SHELXL’s twin refinement module is critical for handling twinned data. Key steps include:
- Data collection at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).
- Using HKL-3000 for data integration and Olex2 for structure solution.
- Applying restraints for disordered isopropyl or methyl groups to minimize thermal parameter errors .
Q. What methodologies are recommended for analyzing regioselectivity in electrophilic substitution reactions of the pyrazole core?
- Computational modeling : Calculate Fukui indices (using Gaussian) to identify nucleophilic sites (e.g., C-4 vs. C-5 positions).
- Isotopic labeling : Track reaction pathways via ¹³C NMR after introducing substituents.
- Kinetic studies : Compare reaction rates under varying conditions (e.g., Br₂ in DCM vs. AcOH) to determine thermodynamic vs. kinetic control .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results between in vitro and in vivo studies for this compound?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
- Formulation adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability.
- Dose recalibration : Align in vivo dosing with in vitro IC₅₀ values, accounting for plasma protein binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
